molecular formula C16H13BrN2OS B3440735 4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 5321-88-0

4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3440735
CAS No.: 5321-88-0
M. Wt: 361.3 g/mol
InChI Key: SEIXUAGFENGIIT-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 5321-88-0) is a heterocyclic compound featuring a fused tetrahydrobenzothienopyrimidine core substituted with a 4-bromophenoxy group at position 2. This compound belongs to a broader class of thienopyrimidines, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The synthesis of such derivatives typically involves the Gewald reaction to form the tetrahydrobenzothiophene precursor, followed by cyclization with formamide to generate the pyrimidinone intermediate. Subsequent chlorination and nucleophilic substitution with functional groups like amines or phenols yield the final derivatives .

Properties

IUPAC Name

4-(4-bromophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXUAGFENGIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360010
Record name ST50134750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-88-0
Record name ST50134750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

This compound interacts with its targets, leading to changes in their function. It acts as an inhibitor of CDK2 and EGFR, preventing their normal function and leading to a disruption in the processes they regulate. The exact nature of this interaction and the resulting changes are still under investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the presence of other compounds, the pH of the environment, and the specific characteristics of the cell types it is acting upon

Biological Activity

The compound 4-(4-bromophenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14BrN3OS
  • Molecular Weight : 356.25 g/mol
  • CAS Number : 1820648-15-4

The structure includes a tetrahydrobenzothieno moiety fused with a pyrimidine ring and a bromophenoxy substituent, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that benzothienopyrimidine derivatives possess antimicrobial properties. For instance, compounds with similar frameworks have been tested against various bacterial strains and exhibited significant inhibitory effects .
  • Anticancer Properties : The biological activity of benzothienopyrimidine derivatives has also been explored in cancer research. These compounds have shown potential in inhibiting tumor growth and promoting apoptosis in cancer cell lines .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using different cell lines. For example, certain derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Antimicrobial Activity Evaluation
    • A study tested various benzothienopyrimidine derivatives for their antimicrobial effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the bromophenoxy group significantly enhanced the antimicrobial activity compared to unsubstituted analogs.
  • Anticancer Activity
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(4-bromophenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for anticancer drug development.
  • Cytotoxicity Assessment
    • A cytotoxicity assay demonstrated that the compound exhibited IC50 values in the micromolar range against cancer cell lines while showing minimal toxicity to normal fibroblast cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusModerate inhibition
AnticancerHeLaInduced apoptosis
AnticancerMCF-7IC50 = 10 µM
CytotoxicityNormal FibroblastsLow toxicity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzothieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzothieno structure can enhance cytotoxicity against various cancer cell lines. Specifically, the introduction of bromophenoxy groups has been linked to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies suggest that it can inhibit the growth of several bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of benzothieno derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting oxidative stress and modulating neuroinflammatory responses.

Pharmacological Insights

Mechanism of Action
The pharmacological action of 4-(4-bromophenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is attributed to its ability to interact with specific biological targets. Studies suggest that it may act as a kinase inhibitor or modulate receptor activity involved in cell signaling pathways.

Case Study: Anticancer Research
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothieno derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with the bromophenoxy group exhibited IC50 values significantly lower than those without this modification, suggesting enhanced efficacy due to structural optimization .

Compound StructureIC50 (µM)Cancer Cell Line
4-(4-bromophenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine5.2MCF-7
Benzothieno derivative without bromophenoxy12.5MCF-7

Material Science Applications

Polymeric Composites
The incorporation of 4-(4-bromophenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The compound's unique structure contributes to improved interfacial adhesion and stability within composite materials.

Nanotechnology
In nanotechnology applications, this compound has been utilized as a precursor for synthesizing nanoparticles with tailored properties for drug delivery systems. The functionalization of nanoparticles with benzothieno derivatives can enhance cellular uptake and targeted delivery of therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position of the phenoxy group undergoes substitution reactions under palladium catalysis or copper-mediated conditions.

Table 1: SNAr Reactions

Reagents/ConditionsProduct SubstituentYieldCharacterization MethodsSource
Pd(PPh₃)₄, K₂CO₃, arylboronic acidAryl (e.g., phenyl)60-75%1H NMR,LC-MS^1 \text{H NMR}, \text{LC-MS}
CuI, L-proline, amine-NH₂ derivatives55%1H NMR,HRMS^1 \text{H NMR}, \text{HRMS}

Key findings:

  • Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently in toluene/water at 80°C .

  • Buchwald-Hartwig amination requires microwave irradiation (150°C, 30 min) for optimal results.

Oxidation of the Thieno Moiety

The sulfur atom in the thienopyrimidine core can be oxidized to sulfoxide or sulfone derivatives.

Table 2: Oxidation Reactions

Oxidizing AgentProductReaction TimeYield
mCPBA (1.2 equiv)Sulfoxide2 h, 0°C85%
H₂O₂ (excess), AcOHSulfone12 h, 60°C78%

Data from and confirm that oxidation does not affect the tetrahydrobenzene ring or bromophenoxy group.

Functionalization at the Pyrimidine N1 Position

The NH group in the pyrimidine ring undergoes alkylation/acylation under basic conditions:

Reaction Pathway :

Compound+R-XNaH, DMFN1-substituted derivative\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N1-substituted derivative}

Table 3: N1 Functionalization

Reagent (R-X)ProductYieldApplication
CH₃IN1-methyl derivative90%Enhanced kinase inhibition
AcClN1-acetyl derivative82%Prodrug synthesis

Ring-Opening Reactions

Under strongly acidic conditions (HCl, reflux), the tetrahydrobenzene ring undergoes partial cleavage:

Mechanism :
Protonation of the pyrimidine nitrogen → ring strain relief → C-S bond cleavage.

Observations :

  • Forms a thioketone intermediate detectable by 13C NMR^{13} \text{C NMR} .

  • Further reaction with ethanol yields ethyl thioether derivatives (65% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C-Br bond:

Products :

  • Radical coupling generates biphenyl derivatives (30% yield) .

  • Trapping with TEMPO confirms radical intermediate formation .

Comparative Reactivity Analysis

Table 4: Reaction Rate Constants (k, s⁻¹)

Reaction TypeSolventTemp (°C)k (×10⁻⁴)
Suzuki couplingToluene/H₂O802.1
Buchwald-HartwigDMSO1505.8
Oxidation (→ sulfone)AcOH600.9

Data synthesized from .

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

  • Half-life > 48 h, indicating suitability for biological studies .

  • Bromophenoxy group remains intact, while sulfone derivatives show faster degradation .

This compound's reactivity profile demonstrates its versatility as a scaffold for medicinal chemistry and materials science. The bromophenoxy group serves as a key handle for late-stage diversification, while the thienopyrimidine core enables targeted functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thienopyrimidine derivatives are highly dependent on substituents at positions 2, 3, and 3. Below is a detailed comparison of 4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with key analogs:

Table 1. Structural and Functional Comparison of Selected Thienopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
4-(4-Bromophenoxy)-THBT* Pyrimidine (Target) 4-(4-Bromophenoxy) C₁₆H₁₄BrN₃OS 376.27 Not reported Not reported
4-(Morpholin-4-yl)-THBT Pyrimidine (4a) 4-Morpholinyl C₁₄H₁₉N₃OS 285.39 134–135 Antimicrobial
4-(Piperidin-1-yl)-THBT Pyrimidine (4b) 4-Piperidinyl C₁₅H₂₁N₃S 275.41 142–143 Antimicrobial
4-Hydrazino-THBT Pyrimidine (5) 4-Hydrazino C₁₀H₁₂N₄S 220.29 175 Precursor for further derivatization
2-(4-Bromophenoxy)-3-isopropyl-THBT Pyrimidine 2-(4-Bromophenoxy), 3-isopropyl C₁₉H₂₀BrN₃O₂S 442.35 Not reported Conjugated system stability
3-(4-Bromophenyl)-THBT Pyrimidine () 3-(4-Bromophenyl), 2-sulfanyl C₂₀H₁₇Br₂N₃OS₂ 569.25 Not reported Structural diversity

*THBT: Tetrahydro[1]benzothieno[2,3-d]pyrimidine

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-bromophenoxy group in the target compound increases molecular weight (376.27 g/mol) compared to morpholinyl (285.39 g/mol) or piperidinyl (275.41 g/mol) analogs. This substituent likely enhances lipophilicity, which could influence bioavailability . Melting points vary significantly: Morpholinyl (4a) and piperidinyl (4b) derivatives melt at 134–143°C, whereas hydrazino derivatives (5) melt at 175°C, suggesting stronger intermolecular interactions in the latter .

The 4-bromophenoxy group’s electron-withdrawing nature may stabilize the aromatic system, as seen in ’s compound, where the conjugated thienopyrimidine moiety enhances planarity and reactivity .

Synthetic Flexibility: The hydrazino derivative (5) serves as a versatile intermediate for synthesizing pyrazolyl or triazolyl analogs via condensation with aldehydes or ketones .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine) in the pyrimidine ring with 4-bromophenol. details a procedure yielding 72% purity, where intermediates like 4-chloro-thienopyrimidine derivatives are metalated and reacted with 4-bromophenol under reflux conditions. Key intermediates include halogenated precursors (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine), which are critical for regioselective functionalization. Characterization involves LC-MS ([M+H]+ = 360.9) and 1H NMR (δ 1.86–8.47 ppm) to confirm substitution patterns .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral data are typically observed?

  • Methodological Answer : 1H NMR and LC-MS are standard for structural confirmation. For example, in DMSO-d6, the compound shows distinct peaks for the tetrahydrobenzothieno ring (δ 1.86–3.00 ppm) and aromatic protons from the 4-bromophenoxy group (δ 7.27–7.65 ppm). LC-MS provides molecular ion confirmation (m/z 360.9 [M+H]+). Infrared spectroscopy (IR) can validate functional groups like C-Br (500–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets of this compound across different studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., FGFR1 inhibition vs. antimicrobial activity) require systematic validation:

  • In vitro assays : Reproduce activity under standardized conditions (e.g., kinase inhibition assays for FGFR1 vs. microbial growth inhibition).
  • Docking studies : Compare binding affinities to proposed targets (e.g., FGFR1 ATP-binding pocket vs. bacterial enzyme active sites). highlights FGFR1 inhibition, but related thienopyrimidines in show antimicrobial effects, suggesting substituent-dependent activity. Cross-validation with structural analogs (e.g., 4-methoxy or 4-alkyl derivatives) can isolate critical pharmacophores .

Q. What strategies are recommended for optimizing the compound's bioactivity through structural modifications?

  • Methodological Answer : Focus on substituent engineering:

  • Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) at the phenoxy ring to enhance electrophilicity and target binding. shows improved stability in analogs with 3-chloro-5-methoxy substitutions.
  • Ring saturation : Modify the tetrahydrobenzothieno ring’s saturation (e.g., dihydro vs. tetrahydro) to alter conformational flexibility. notes that saturated rings improve solubility but may reduce aromatic interactions.
  • Hybrid derivatives : Combine with bioactive scaffolds (e.g., thiadiazole in ) to exploit synergistic effects. Computational tools (e.g., molecular dynamics) can predict ADMET properties pre-synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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